GNE-9605

Overview

Description

GNE-9605 is a highly selective and potent inhibitor of leucine-rich repeat kinase 2 (LRRK2). It is primarily used in research related to Parkinson’s disease due to its ability to inhibit LRRK2 Ser1292 autophosphorylation with an IC50 value of 18.7 nM . This compound is orally active and has shown promising results in preclinical studies .

Preparation Methods

The synthetic routes and reaction conditions for GNE-9605 are not extensively detailed in the available literature. it is known that this compound is synthesized through a series of chemical reactions involving the incorporation of fluorine, chlorine, and nitrogen atoms into its molecular structure .

Chemical Reactions Analysis

GNE-9605 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

GNE-9605 has been characterized as a highly potent and selective LRRK2 inhibitor with favorable pharmacokinetic properties. Key features include:

- Selectivity : this compound exhibits high selectivity for LRRK2 over other kinases, minimizing off-target effects. In kinase profiling studies, it demonstrated robust inhibition against both wild-type and mutant forms of LRRK2, particularly the G2019S mutation, which is commonly associated with familial PD .

- Brain Penetration : The compound has been designed to penetrate the blood-brain barrier effectively, making it suitable for central nervous system applications. Preclinical studies have shown that this compound achieves significant brain concentrations after systemic administration .

- Metabolic Stability : this compound shows promising metabolic stability in various biological systems, contributing to its potential as a therapeutic agent .

Preclinical Studies and Case Examples

Several preclinical studies have been conducted to evaluate the efficacy and safety of this compound:

Table 1: Summary of Preclinical Findings on this compound

Implications for Parkinson's Disease Therapy

The potential applications of this compound extend into clinical settings for PD treatment:

- Disease Modification : By targeting LRRK2 activity, this compound may slow disease progression in genetically predisposed individuals, particularly those with LRRK2 mutations.

- Combination Therapies : Ongoing research suggests that combining this compound with other PD treatments could enhance therapeutic outcomes by addressing multiple pathways involved in PD pathology .

Mechanism of Action

GNE-9605 exerts its effects by inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a kinase enzyme that plays a crucial role in various cellular processes, including autophagy, signal transduction, and cytoskeletal dynamics . This compound inhibits LRRK2 by binding to its active site and preventing the phosphorylation of its substrates, such as Ser1292 . This inhibition leads to a decrease in LRRK2 activity and its downstream effects, which is beneficial in the context of Parkinson’s disease .

Comparison with Similar Compounds

GNE-9605 is compared with other LRRK2 inhibitors, such as GNE-7915 and GNE-0877 . While all these compounds inhibit LRRK2, this compound is unique due to its higher potency and selectivity . Additionally, this compound has better central nervous system permeability compared to LRRK2-IN-1, making it more suitable for research related to neurodegenerative diseases .

Similar Compounds

- GNE-7915

- GNE-0877

- LRRK2-IN-1

Biological Activity

GNE-9605 is a second-generation inhibitor of the leucine-rich repeat kinase 2 (LRRK2) protein, which has emerged as a significant therapeutic target for Parkinson's disease (PD). This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for PD treatment.

Overview of LRRK2 and Its Role in Parkinson's Disease

LRRK2 is a multifunctional protein involved in various cellular processes, including neuronal signaling, immune responses, and autophagy. Mutations in the LRRK2 gene, particularly the G2019S mutation, are known to enhance kinase activity and are linked to familial and sporadic forms of PD. This has made LRRK2 a critical target for drug development aimed at mitigating the effects of these mutations .

This compound functions primarily as an inhibitor of LRRK2 kinase activity. It has been shown to selectively inhibit the phosphorylation of key substrates involved in PD pathology, thereby reducing neuroinflammation and neuronal toxicity associated with LRRK2 mutations. The compound exhibits high brain penetration and cellular potency, making it suitable for central nervous system applications .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits LRRK2 phosphorylation at specific serine residues (e.g., Ser910 and Ser935) in various cell lines, including HEK293 and murine macrophages. Dose-dependent inhibition was observed at concentrations as low as 0.3 µM for mutant forms of LRRK2 .

Table 1: In Vitro Efficacy of this compound

| Cell Line | Mutation Type | IC50 (µM) | Targeted Phosphorylation Sites |

|---|---|---|---|

| HEK293 | Wild-type | 1.0 | Ser910, Ser935 |

| HEK293 | G2019S | 0.3 | Ser910, Ser935 |

| RAW264.7 Macrophages | T1348N | 0.5 | Rab8 |

Pharmacokinetics and Bioavailability

This compound displays favorable pharmacokinetic properties with high oral bioavailability and a short half-life. Its lipophilicity enhances its ability to cross the blood-brain barrier, which is crucial for treating neurodegenerative diseases like PD .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | Short |

| Brain Penetration | High |

In Vivo Studies

In vivo studies using animal models have confirmed the efficacy of this compound in reducing LRRK2-mediated neurodegeneration. Notably, it has been shown to decrease the levels of phosphorylated Rab proteins associated with neuroinflammation in transgenic mice expressing the G2019S mutation .

Case Study: Neuroprotective Effects in Transgenic Mice

A study involving transgenic mice expressing mutant LRRK2 demonstrated that treatment with this compound resulted in:

- Reduced neuronal loss in dopaminergic pathways.

- Decreased levels of inflammatory cytokines.

- Improved motor function as assessed by behavioral tests.

Q & A

Basic Research Questions

Q. What is the mechanism of action of GNE-9605, and how does it target LRRK2 in neurodegenerative disease models?

this compound is a potent, selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson’s disease and Crohn’s disease. It binds competitively to LRRK2’s kinase domain, inhibiting Ser1292 autophosphorylation—a critical biomarker of LRRK2 activity. The compound exhibits a biochemical Ki of 2 nM and a cellular IC50 of 19 nM, demonstrating high specificity over other kinases . Its brain-penetrant properties enable effective modulation of LRRK2 activity in the central nervous system, as validated in transgenic mouse models expressing human G2019S LRRK2 .

Q. How is the IC50 value of this compound experimentally determined?

The IC50 is determined using concentration-activity curves in biochemical or cellular assays. For example:

- Biochemical assays : Measure LRRK2 kinase activity via ATP consumption or phosphorylation of substrates like Rab GTPases.

- Cellular assays : Quantify inhibition of LRRK2 Ser1292 autophosphorylation in HEK293 or BAC transgenic mouse models.

Dose-response curves are generated by plotting % inhibition against log[this compound concentration], with IC50 derived using nonlinear regression (e.g., GraphPad Prism). Evidence from concentration-activity curves (e.g., Figure 1B in ) supports an IC50 of 18.7–20 nM across models .

Q. What in vitro models are recommended for initial efficacy screening of this compound?

Advanced Research Questions

Q. How should pharmacokinetic (PK) studies for this compound be designed in rodent models?

Key parameters and methodologies include:

- Oral bioavailability : Administer 1 mg/kg orally and compare plasma AUC to intravenous dosing (e.g., 90% bioavailability in rats ).

- Plasma clearance : Use LC-MS/MS to measure total plasma clearance (26 mL/min/kg in rats ).

- Brain penetration : Quantify brain-to-plasma ratios in cynomolgus monkeys (e.g., 0.5–1.0) .

- Dose optimization : In BAC transgenic mice, doses of 10–50 mg/kg (i.p.) achieve >80% inhibition of LRRK2 activity .

Q. How can researchers resolve contradictions in reported IC50 values (e.g., vs. 20 nM)?

Discrepancies may arise from assay conditions:

- Biochemical vs. cellular assays : Differences in ATP concentrations or substrate availability (e.g., Rab GTPase vs. synthetic peptides) .

- Species-specific LRRK2 : Human vs. rodent isoforms may exhibit varying binding affinities .

- Normalization methods : Use internal controls (e.g., β-actin for Western blot quantification) to reduce variability .

Q. What methodological strategies optimize brain penetration in preclinical studies?

- In silico modeling : Predict logP and polar surface area (PSA) to balance lipophilicity and BBB permeability .

- In vivo validation : Use PET imaging or terminal brain/plasma sampling in primates to confirm brain exposure .

- P-gp efflux assays : Test this compound in MDR1-MDCK cells to ensure low efflux ratios (<2) .

Properties

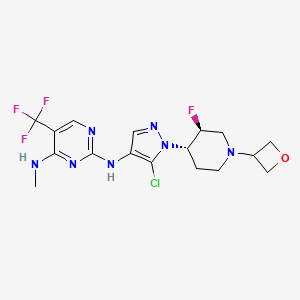

IUPAC Name |

2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXPEQJKNAWNQA-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)[C@H]3CCN(C[C@@H]3F)C4COC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClF4N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.